Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Overview
Description
Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a chemical compound that is part of the benzopyran family. Benzopyrans are known for their variety of pharmacological activities, including antifungal, antibacterial, and anticoagulant properties. These compounds are versatile intermediates in organic synthesis and are used in the creation of various heterocycles and functionalized benzopyranones .
Synthesis Analysis
The synthesis of related benzopyran compounds has been explored in recent studies. One method involves the Michael-Wittig condensation of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2,2-dimethyl-2H-pyran-5-carboxylates, leading to the formation of substituted 4-alkyl-6-oxo-4-cyclohexene-1,3-dicarboxylates. This reaction produces a mixture of keto and enol diastereomers . Another approach for synthesizing benzopyran derivatives is the use of Meldrum's acid from corresponding carboxaldehydes, which provides a simple and rapid one-step synthesis method for producing 4H-4-oxo-1-benzopyran-3-yl propanoic acids .
Molecular Structure Analysis
The molecular structure of benzopyran derivatives is characterized by the presence of a benzopyranone system, which is a fused ring structure combining a benzene ring and a pyran ring. The specific compound , Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, would have a benzopyran core with a butanoic acid ester at the 7-position and a methyl group at the 4-position of the 2H-1-benzopyran .
Chemical Reactions Analysis
Benzopyran compounds can undergo various chemical reactions, including condensation with active methylene compounds to form methylene derivatives. The Michael-Wittig reaction mentioned earlier is an example of such a reaction, where a nucleophilic addition followed by a Wittig olefination leads to the formation of cyclohexenone derivatives . These reactions are important for the functionalization of the benzopyran core and the introduction of various substituents that can alter the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester are not detailed in the provided papers, benzopyran derivatives generally exhibit properties that make them significant in medicinal chemistry. Their solubility, melting points, and stability can vary depending on the substituents attached to the core structure. The presence of different functional groups can also influence the acidity, basicity, and reactivity of these compounds .
Scientific Research Applications
1. Microwave-assisted Synthesis
- Application Summary: 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation . They are interesting building blocks for drug discovery .
- Methods of Application: The synthesis of 4-oxo-2-butenoic acid is achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . Different conditions are required depending on the nature of the methylketone substituent .
- Results or Outcomes: The desired products are provided in moderate to excellent yields for a wide range of substrates .
2. Synthesis of Coumarin Heterocycles
- Application Summary: Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages .
- Methods of Application: The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The contents are classified based on co-groups of coumarin ring .
- Results or Outcomes: Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
3. Anti-allergic Drug Production
- Application Summary: 7-Acetoxy-4-methylcoumarin, a compound structurally similar to “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester”, is used as a pharmaceutical intermediate in the production of the anti-allergic drug sodium cromoglycate .
- Results or Outcomes: Sodium cromoglycate is a commonly used anti-allergic medication .
4. Mass Spectrometry Studies
- Application Summary: Butanoic acid, 2-oxo-, methyl ester, a compound structurally similar to “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester”, has been studied using mass spectrometry .
- Methods of Application: The compound is ionized and then analyzed using a mass spectrometer .
- Results or Outcomes: The mass spectrum obtained provides valuable information about the molecular weight and structure of the compound .
5. Anti-HIV and Anticancer Studies
- Application Summary: Coumarins have been tested for anti-HIV and anticancer properties. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
- Results or Outcomes: There has been considerable amount of researches with coumarins being tested for anti-HIV and anticancer properties.
6. Mass Spectrometry Studies
- Application Summary: Butanoic acid, 2-oxo-, methyl ester, a compound structurally similar to “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester”, has been studied using mass spectrometry .
- Methods of Application: The compound is ionized and then analyzed using a mass spectrometer .
- Results or Outcomes: The mass spectrum obtained provides valuable information about the molecular weight and structure of the compound .
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-4-13(15)17-10-5-6-11-9(2)7-14(16)18-12(11)8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJZVCZXWKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066246 | |
Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
CAS RN |
17695-46-4 | |
Record name | 4-Methylumbelliferone butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17695-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17695-46-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYRYL 4-METHYLUMBELLIFERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY0NZ2Z72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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